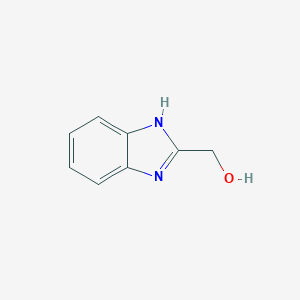

1H-Benzimidazole-2-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18284. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-benzimidazol-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJLTMBBAVVMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197552 | |

| Record name | 2-(Hydroxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4856-97-7 | |

| Record name | 1H-Benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4856-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004856977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4856-97-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Hydroxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzimidazole-2-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SZ34H8DY7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1H-Benzimidazole-2-methanol chemical properties and structure

An In-depth Technical Guide to 1H-Benzimidazole-2-methanol: Chemical Properties and Structure

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] The benzimidazole core is a recognized pharmacophore, a structural feature responsible for biological activity, making its derivatives a significant area of focus in medicinal chemistry and drug development.[1][2] This compound and its derivatives have been investigated for various therapeutic properties, including antioxidant, antimicrobial, antifungal, antiviral, and anticancer activities.[1][2][3][4] Its versatile chemical nature, featuring a reactive hydroxymethyl group and the benzimidazole ring system, allows for extensive functionalization to create novel drug candidates.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and biological significance for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

This compound is a white to off-white or light brown crystalline powder.[1][4][5] It is characterized by a benzimidazole ring system with a methanol group attached at the 2-position.[4]

Quantitative Chemical Data

| Property | Value | Reference(s) |

| CAS Number | 4856-97-7 | [4][6] |

| Molecular Formula | C₈H₈N₂O | [4][7] |

| Molecular Weight | 148.16 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 303°C (lit.) | [5] |

| Boiling Point | 76°C / 21 mmHg (lit.) | [5] |

| Solubility | Slightly soluble in water | [4] |

Structural Identifiers

| Identifier | String | Reference(s) |

| SMILES | OCc1nc2ccccc2[nH]1 | [7] |

| InChI | InChI=1S/C8H8N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10) | [7] |

Experimental Protocols

The synthesis and characterization of this compound are critical for ensuring purity and confirming its structure for further research and development.

Synthesis Protocol: Condensation Reaction

A common and effective method for synthesizing this compound is through the condensation of an o-phenylenediamine with a carboxylic acid derivative, in this case, glycolic acid.[3] This method is a variation of the well-established Phillips-Ladenburg benzimidazole synthesis.[8]

Materials:

-

o-Phenylenediamine

-

Glycolic acid

-

Dimethylformamide (DMF) or a suitable solvent

-

Reflux condenser and appropriate glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a well-dried round-bottom flask, dissolve an appropriate amount of o-phenylenediamine in dimethylformamide (DMF).[3]

-

Add glycolic acid to the solution.[3]

-

Fit the flask with a reflux condenser and heat the mixture at 90°C-100°C.[3]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The spots can be visualized by spraying with p-anisaldehyde followed by heating.[3]

-

Once the reaction is complete (indicated by the consumption of starting materials), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.[3]

-

Purify the crude product using column chromatography on silica gel to isolate the pure this compound.[3]

Characterization Protocols

To confirm the identity and purity of the synthesized compound, various spectroscopic methods are employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3][9] Record the ¹H NMR and ¹³C NMR spectra using a spectrometer (e.g., 400 MHz).[3]

-

Expected ¹H NMR Signals: The spectrum should show characteristic peaks for the aromatic protons on the benzene ring, a signal for the methylene (-CH₂) protons adjacent to the hydroxyl group, a broad singlet for the hydroxyl (-OH) proton, and another broad singlet for the amine (N-H) proton of the imidazole ring.[10]

-

Expected ¹³C NMR Signals: The spectrum will display signals corresponding to the aromatic carbons and the methylene carbon.[9]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Protocol: Record the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[3] The sample can be prepared as a KBr pellet or analyzed using an ATR accessory.

-

Expected Absorption Peaks:

-

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.[10]

-

Peaks around 3100-3000 cm⁻¹ for aromatic C-H stretching.

-

A peak around 1620 cm⁻¹ for the C=N stretching of the imidazole ring.[9]

-

Bands in the 1600-1450 cm⁻¹ range for C=C stretching within the aromatic ring.

-

3. Mass Spectrometry (MS):

-

Protocol: Analyze the sample using a mass spectrometer, often with an electron ionization (EI) source.[11]

-

Expected Fragmentation: The mass spectrum of benzimidazole derivatives typically shows the molecular ion peak (M⁺) as the base peak.[11] Common fragmentation patterns involve the loss of small molecules like HCN from the imidazole ring.[11] For this compound, fragmentation would likely involve the loss of the hydroxymethyl group or water.

Biological Activity and Potential Applications

While this compound itself exhibits mild antioxidant activity, its primary importance lies in its role as a versatile intermediate for synthesizing more potent therapeutic agents.[2][3] The benzimidazole scaffold is a privileged structure found in numerous FDA-approved drugs.[12][13]

-

Anticancer Activity: Derivatives have been extensively studied as anticancer agents that can inhibit various targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and other protein kinases.[12][13] Inhibition of these pathways can disrupt tumor growth, angiogenesis, and metastasis. Some benzimidazole compounds have been shown to induce apoptosis (programmed cell death) in cancer cells by triggering mitochondrial dysfunction.[13]

-

Antihypertensive Activity: The structure is analogous to key intermediates used in the synthesis of "sartans" (e.g., Candesartan, Telmisartan), which are Angiotensin II receptor antagonists used to treat hypertension.[12]

-

Antimicrobial and Antiviral Activity: The benzimidazole core is present in various compounds with demonstrated activity against different microbes and viruses.[2][4]

Hypothetical Signaling Pathway Inhibition

Many benzimidazole-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) like VEGFR-2. This inhibition blocks downstream pro-survival signaling cascades, such as the PI3K/Akt/mTOR pathway, ultimately leading to apoptosis in cancer cells.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. banglajol.info [banglajol.info]

- 4. Page loading... [guidechem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 2-(Hydroxymethyl)benzimidazole - High purity | EN [georganics.sk]

- 7. PubChemLite - this compound (C8H8N2O) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

1H-Benzimidazole-2-methanol: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics of 1H-Benzimidazole-2-methanol (CAS No: 4856-97-7), a versatile heterocyclic compound with significant potential in pharmaceutical research and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and potential biological pathways.

Core Physicochemical Properties

This compound is a white to light brown crystalline powder.[1][2] Its core structure, comprised of a fused benzene and imidazole ring, is a recognized pharmacophore, lending itself to a wide array of biological activities.[2][3] The hydroxymethyl group at the 2-position provides a key site for chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents.[2]

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. It is important to note that some reported values, particularly for melting and boiling points, exhibit variability across different sources. The data presented here represents a consolidation of available information, with ranges provided to reflect these discrepancies.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₈H₈N₂O | - | [1] |

| Molecular Weight | 148.16 | g/mol | [1] |

| Melting Point | 165 - 175 | °C | [1] |

| Boiling Point | 268.75 (rough estimate) | °C | |

| pKa | No experimental data available | - | |

| logP (predicted) | 0.9 | - | |

| Solubility | Soluble in polar organic solvents | - |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research. The following sections provide established protocols for its synthesis and the determination of its key physicochemical properties.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of o-phenylenediamine with glycolic acid.

Materials:

-

o-Phenylenediamine

-

Glycolic acid

-

4 M Hydrochloric acid (HCl)

-

Aqueous sodium hydroxide (NaOH)

-

Hot water for recrystallization

Procedure:

-

Dissolve o-phenylenediamine in 4 M HCl.

-

Add a solution of glycolic acid in 4 M HCl to the mixture.

-

Heat the reaction mixture under reflux for 2 hours.

-

After completion, cool the mixture to room temperature.

-

Neutralize the solution with aqueous sodium hydroxide to precipitate the product.

-

Collect the solid by filtration and dry it.

-

Purify the crude product by recrystallization from hot water to yield this compound as a white to light brown powder.

Determination of Physicochemical Properties

Melting Point Determination (Capillary Method): The melting point is determined by placing a small, powdered sample in a capillary tube and heating it in a calibrated apparatus.[4] The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. A sharp melting point range is indicative of high purity.

pKa Determination (Potentiometric Titration): The acid dissociation constant (pKa) can be determined by potentiometric titration.[5][6] A solution of the compound is titrated with a standardized solution of a strong acid or base.[5] The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the inflection point of the resulting titration curve.[5][7]

logP Determination (Shake-Flask Method): The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.[8][9] In the shake-flask method, a known amount of the compound is dissolved in a biphasic system of pre-saturated n-octanol and water.[10][11] The mixture is shaken until equilibrium is reached, after which the concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC.[11] The logP is the logarithm of the ratio of the concentrations in the n-octanol and aqueous phases.[10]

Aqueous Solubility Determination: The thermodynamic solubility can be determined by adding an excess of the solid compound to an aqueous buffer at a specific pH and temperature.[12][13] The suspension is agitated until equilibrium is reached (typically 24-48 hours). The saturated solution is then filtered, and the concentration of the dissolved compound is quantified using a suitable analytical method like HPLC.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, the benzimidazole scaffold is a common feature in many biologically active molecules with demonstrated anticancer and antimicrobial properties.[3][14] Derivatives of benzimidazole have been shown to interact with various cellular targets, including tubulin and poly(ADP-ribose) polymerase (PARP), suggesting potential mechanisms of action.[15][16]

Potential Anticancer Mechanism - Tubulin Polymerization Inhibition: Several benzimidazole-containing compounds act as antimitotic agents by disrupting microtubule dynamics.[15] They can bind to tubulin, inhibiting its polymerization into microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis.

References

- 1. fishersci.com [fishersci.com]

- 2. nbinno.com [nbinno.com]

- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules [pubmed.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-Benzimidazole-2-methanol (CAS: 4856-97-7)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1H-Benzimidazole-2-methanol, with the CAS registry number 4856-97-7, is a heterocyclic organic compound featuring a benzimidazole core functionalized with a hydroxymethyl group at the 2-position.[1][2] This off-white to light brown crystalline powder serves as a crucial and versatile building block in medicinal chemistry and materials science.[1][3] The benzimidazole scaffold is a recognized pharmacophore, and the hydroxymethyl group provides a convenient point for chemical modification, enabling the synthesis of a diverse range of derivatives.[3] It is a key intermediate in the development of various pharmaceutical agents, including antifungal, antiviral, and anticancer compounds.[2][3] This document provides a comprehensive overview of its chemical properties, synthesis, biological activities, and applications, intended to support research and development efforts.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Appearance | Off-white to light brown crystalline powder | [1][2] |

| Melting Point | 171-175 °C | [1][4] |

| Boiling Point | 268.75 °C (rough estimate) | [1] |

| Flash Point | 203.3 °C | [1] |

| Density | 1.1828 (rough estimate) | [1] |

| Solubility | Soluble in Methanol | [1] |

| pKa | 11.57 ± 0.10 (Predicted) | [1][2] |

| LogP | 0.867 | [5] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is commonly achieved through the condensation of o-phenylenediamine with glycolic acid. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, provides a direct route to the target compound.

Synthesis via Condensation Reaction

Principle: This method involves the cyclocondensation of o-phenylenediamine with glycolic acid, typically in the presence of an acid catalyst like hydrochloric acid, under reflux conditions. The reaction proceeds by initial amide formation followed by intramolecular cyclization and dehydration to form the benzimidazole ring.

Experimental Protocol:

-

Reactant Preparation: Dissolve o-phenylenediamine (1 equivalent) in 4 M hydrochloric acid. In a separate vessel, prepare a solution of glycolic acid (1.2-1.8 equivalents) in 4 M hydrochloric acid.[6]

-

Reaction: Add the glycolic acid solution to the o-phenylenediamine solution. Heat the resulting mixture under reflux for 2-4 hours.[6] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.[6]

-

Neutralization: Carefully neutralize the reaction mixture to a neutral pH with an aqueous solution of sodium hydroxide or sodium bicarbonate. This will cause the product to precipitate out of the solution.[6]

-

Isolation: Collect the precipitated solid by filtration and wash it with cold water.[6]

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as hot water or ethanol, to yield this compound as a white to light brown powder.[6]

Applications in Research and Drug Development

This compound is a valuable intermediate due to its bifunctional nature. The benzimidazole ring is a stable aromatic system with known biological importance, while the primary alcohol group serves as a handle for diverse chemical transformations.

-

Pharmaceutical Intermediate: It is a cornerstone for synthesizing a wide array of pharmaceutical compounds.[1] Its derivatives are investigated for antifungal, antiviral, anticancer, and antiparasitic properties.[2][3][7]

-

Chemical Synthesis: The compound is a starting material for producing more complex molecules, such as 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole and 1H-benzimidazol-2-ylmethyl diethyl phosphate.[1][6]

-

Ligand Development: The benzimidazole moiety can coordinate with metal ions, making it a useful component in the design of ligands for catalysts and functional coordination networks.[1]

-

Materials Science: The thermal and chemical stability associated with the benzimidazole structure makes it a candidate for developing novel polymers and functional materials.[3]

Biological Activity

While many derivatives of this compound exhibit potent biological activity, the parent compound itself has been evaluated for certain properties. The benzimidazole core is known to interact with various biological targets, and research into the specific activities of this compound is ongoing.[8]

| Activity Type | Assay | Result | Standard | Reference |

| Antioxidant | DPPH free radical scavenging | IC₅₀: 400.42 µg/ml (Mild activity) | BHT (IC₅₀: 51.56 µg/ml) | [9] |

| Cytotoxicity | Brine shrimp lethality | Not reported as potent | Vincristine sulphate (LC₅₀: 0.544 µg/ml) | [9] |

| Cardiovascular | Effect on rat heart functional activity | Investigated, details in source | N/A | [10] |

Analytical Methods

Accurate analysis of this compound is critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a suitable method for its separation and quantification.

Reverse Phase HPLC Protocol

Principle: This method separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. This compound, being moderately polar, can be effectively analyzed using this technique.

Experimental Protocol:

-

Column: Newcrom R1 or a similar reverse-phase column (e.g., C18).[5]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acid modifier. For standard detection, phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[5]

-

Detection: UV detector at an appropriate wavelength.

-

Sample Preparation: Dissolve a precisely weighed sample in a suitable solvent, such as methanol or the mobile phase, to a known concentration.

-

Injection: Inject the sample onto the HPLC system.

-

Analysis: The compound is identified by its retention time compared to a standard. Quantification is achieved by integrating the peak area and comparing it against a calibration curve.[5]

Spectroscopic Data

Structural elucidation and confirmation of this compound are typically performed using standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the arrangement of protons and carbons on the benzimidazole ring and the methanol substituent.[9][11]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups, such as the N-H stretch of the imidazole ring, the O-H stretch of the alcohol, and the C=N and C=C stretches of the aromatic system.[11][12]

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight (148.16 g/mol ) and to study fragmentation patterns.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards.

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | P261: Avoid breathing dustP270: Do not eat, drink or smoke when usingP280: Wear protective gloves/clothing/eye protection |

| Skin Irritation | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of water |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water |

| Respiratory Irritation | H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area |

Storage and Handling Recommendations:

-

Handle in a well-ventilated place.[13]

-

Avoid contact with skin and eyes by wearing suitable protective clothing.[13]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

It is incompatible with strong oxidizing agents.[2]

References

- 1. Cas 4856-97-7,this compound | lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. haihangchem.com [haihangchem.com]

- 5. 2-(Hydroxymethyl)-1H-benzimidazole | SIELC Technologies [sielc.com]

- 6. This compound | 4856-97-7 [chemicalbook.com]

- 7. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. banglajol.info [banglajol.info]

- 10. EFFECT OF 1H-BENZIMIDAZOLE-2-YL-METHANOL ON THE FUNCTIONAL ACTIVITY OF THE RAT HEART - Ivchenko - Proceedings of young scientists and specialists of the Samara University [vmuis.ru]

- 11. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Spectral Data of 1H-Benzimidazole-2-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1H-Benzimidazole-2-methanol (also known as (1H-benzo[d]imidazol-2-yl)methanol), a key heterocyclic compound. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and a thorough understanding of its analytical characterization is crucial for research and development. This document covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols and workflow visualizations.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

While complete, experimentally verified peak lists for 1H and 13C NMR of this compound are not consistently available across public domain databases, the expected signals can be predicted based on the molecular structure. Researchers analyzing this compound should anticipate signals in the regions described below. A 13C NMR spectrum is available for reference on SpectraBase under the name 2-Benzimidazolemethanol.[1]

Table 1: Expected ¹H NMR Signals for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (4H) | ~ 7.10 - 7.70 | Multiplet | Protons on the fused benzene ring. The exact pattern depends on the solvent and tautomeric equilibrium. |

| Methylene (-CH₂) | ~ 4.80 - 5.00 | Singlet | The two protons of the methanol substituent attached to C2. |

| Hydroxyl (-OH) | Variable | Broad Singlet | Chemical shift is highly dependent on solvent, concentration, and temperature. |

| Imidazole (N-H) | ~ 12.0 - 13.0 | Broad Singlet | The proton on the imidazole nitrogen; its visibility and position are solvent-dependent. |

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C2 (C-CH₂OH) | ~ 150 - 155 | Quaternary carbon of the imidazole ring, attached to the methanol group. |

| C4/C7 (Aromatic CH) | ~ 110 - 120 | Aromatic carbons ortho to the ring fusion. May appear as one averaged signal or two distinct signals. |

| C5/C6 (Aromatic CH) | ~ 120 - 125 | Aromatic carbons meta to the ring fusion. May appear as one averaged signal or two distinct signals. |

| C3a/C7a (Aromatic C) | ~ 135 - 145 | Quaternary carbons at the benzene-imidazole ring fusion. |

| -CH₂OH | ~ 55 - 65 | The methylene carbon of the methanol substituent. |

1.2 Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Alcohol) | 3550 - 3200 | Strong, Broad | Indicates the hydroxyl group, often overlapping with the N-H stretch. |

| N-H Stretch (Amine) | 3500 - 3300 | Medium, Broad | Characteristic of the secondary amine in the imidazole ring.[2] |

| C-H Stretch (Aromatic) | ~ 3030 | Variable | Absorption peaks above 3000 cm⁻¹ are diagnostic of unsaturation.[2] |

| C=N Stretch (Imine) | 1630 - 1570 | Medium | Associated with the carbon-nitrogen double bond within the imidazole ring.[3] |

| C=C Stretch (Aromatic) | 1700 - 1500 | Medium | Multiple bands are expected from the benzene ring framework.[2] |

| C-O Stretch (Alcohol) | 1260 - 1050 | Strong | Characteristic of the primary alcohol. |

1.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common method for such compounds.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₈H₈N₂O | |

| Molecular Weight | 148.16 g/mol | |

| Monoisotopic Mass | 148.0637 Da | |

| [M]⁺ (Molecular Ion) | m/z 148 | The radical cation, often the base peak in benzimidazole spectra.[4] |

| [M+H]⁺ | m/z 149.071 | Protonated molecule, commonly observed in soft ionization techniques (e.g., ESI). |

| [M+Na]⁺ | m/z 171.053 | Sodium adduct, also common in ESI-MS. |

| Expected Fragmentation | The fragmentation of benzimidazoles typically involves the sequential loss of hydrogen cyanide (HCN) from the imidazole ring.[5] A primary fragmentation would be the loss of the hydroxymethyl group. |

Visualizations: Structure and Workflow

The following diagrams illustrate the relationship between the molecular structure and the spectral data, and the general workflow for analysis.

Caption: Molecular structure and its correlation with key spectral data features.

Caption: General experimental workflow for spectroscopic analysis of an organic compound.

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectral data.

3.1 NMR Spectroscopy Protocol

This protocol is a generalized procedure for acquiring high-resolution 1D NMR spectra.[6]

-

Sample Preparation :

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for benzimidazoles to clearly observe exchangeable N-H and O-H protons.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Add an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing is required, although referencing to the residual solvent peak is common.[7]

-

-

¹H NMR Acquisition :

-

Instrument : 400 MHz (or higher) NMR Spectrometer.

-

Pulse Program : Standard single-pulse (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : ~16 ppm, centered around 6-7 ppm to cover both aromatic and aliphatic regions.

-

Number of Scans : 8-16 scans, increase for dilute samples.

-

Relaxation Delay (D1) : 1-2 seconds.

-

Acquisition Time (AQ) : 2-4 seconds.

-

-

¹³C{¹H} NMR Acquisition :

-

Pulse Program : Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width : ~200-220 ppm.

-

Number of Scans : 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay (D1) : 2 seconds.

-

-

Data Processing :

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals and identify the chemical shift (δ), multiplicity, and coupling constants (J) for all peaks.

-

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (KBr Pellet Method)

This method is standard for analyzing solid samples.[8][9]

-

Sample Preparation :

-

Thoroughly clean and dry an agate mortar and pestle.

-

Place ~1-2 mg of the solid this compound sample into the mortar and grind it into a very fine powder.

-

Add ~100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar. The sample concentration should be between 0.2% and 1%.[10]

-

Gently but thoroughly mix the sample and KBr by grinding for about one minute to ensure a homogeneous mixture. Avoid excessive grinding which can introduce moisture.[11]

-

-

Pellet Formation :

-

Place the powder mixture into the collar of a pellet press die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet. Using a vacuum die can help remove trapped air and moisture, resulting in a clearer pellet.[11]

-

-

Data Acquisition :

-

Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

-

First, acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis :

-

The resulting spectrum should be plotted as Transmittance (%) or Absorbance versus Wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

-

3.3 Mass Spectrometry (MS) Protocol (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.[12][13]

-

Sample Introduction :

-

For a pure, thermally stable solid, a direct insertion probe can be used. Place a small amount of the sample in a capillary tube at the end of the probe.

-

Alternatively, if coupled with Gas Chromatography (GC-MS), dissolve the sample in a volatile solvent (e.g., methanol, dichloromethane) and inject it into the GC, which separates it before it enters the ion source.[14]

-

-

Ionization :

-

The sample is volatilized in a high vacuum environment within the ion source.

-

A beam of high-energy electrons (typically 70 eV) is directed through the vaporized sample.[12]

-

Collisions between electrons and sample molecules cause the ejection of an electron from the molecule, forming a molecular ion (M⁺·), which then undergoes fragmentation.

-

-

Mass Analysis and Detection :

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis :

-

The output is a mass spectrum, a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the major fragment ions to deduce the structure of the molecule by identifying characteristic losses (e.g., loss of ·CH₂OH, loss of HCN).[4] The resulting spectrum can be compared against library databases for identification.[15]

-

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. journalijdr.com [journalijdr.com]

- 6. benchchem.com [benchchem.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. pelletpressdiesets.com [pelletpressdiesets.com]

- 9. shimadzu.com [shimadzu.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Solubility and stability of 1H-Benzimidazole-2-methanol in different solvents

An In-depth Technical Guide to the Solubility and Stability of 1H-Benzimidazole-2-methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic organic compound featuring a benzimidazole core, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The physicochemical properties of this compound, particularly its solubility and stability, are fundamental to its potential application in drug development and other research areas. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the general properties of benzimidazole derivatives. While specific experimental data for this compound is limited in publicly available literature, this document furnishes detailed, standardized experimental protocols for determining its solubility in various solvents and assessing its stability under different stress conditions. These methodologies are intended to empower researchers to generate precise and reliable data for this and other novel benzimidazole compounds.

Introduction to this compound

The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of a wide range of therapeutic agents. The 2-hydroxymethyl substitution on the benzimidazole ring of this compound is expected to influence its polarity, hydrogen bonding capacity, and, consequently, its solubility and stability profiles. A thorough understanding of these properties is a critical first step in the preclinical development pathway, impacting formulation, bioavailability, and shelf-life.

Solubility Profile

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Higher | Capable of hydrogen bonding with the hydroxyl and imidazole moieties. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions can solvate the polar benzimidazole ring. |

| Non-polar | Hexane, Toluene | Limited | The aromatic rings may allow for some hydrophobic interactions, but the polar functional groups will limit solubility. |

| Aqueous Acidic | Dilute HCl | Soluble | Benzimidazoles are often soluble in aqueous acidic solutions due to the basic nature of the imidazole ring, which can be protonated. |

Stability Profile

The stability of a pharmaceutical compound is its capacity to remain unchanged over time under the influence of various environmental factors. Benzimidazole derivatives are generally stable under normal laboratory conditions. However, they can be susceptible to degradation under harsh acidic or basic conditions and at elevated temperatures.

Table 2: Predicted Stability and Potential Degradation Pathways

| Condition | Stressor | Potential Degradation |

| Hydrolytic | Acid (e.g., 0.1 M HCl), Base (e.g., 0.1 M NaOH) | Benzimidazole derivatives can be sensitive to harsh acidic or basic conditions, which may lead to ring opening or other degradative reactions, especially with prolonged heating. |

| Oxidative | Hydrogen Peroxide (e.g., 3% H₂O₂) | The benzimidazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products. |

| Thermal | Elevated Temperature (e.g., 60-80 °C) | Prolonged exposure to high temperatures can lead to thermal decomposition. |

| Photolytic | UV/Visible Light | While not always the case, some benzimidazole derivatives may exhibit photosensitivity, leading to degradation upon exposure to light. |

Experimental Protocols

To determine the precise solubility and stability of this compound, the following experimental protocols are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[1][2]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials and Reagents:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, hexane)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Visible Spectrophotometer[1][3]

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a suitable syringe filter to remove any remaining microparticles.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a validated analytical method. Quantify the concentration of the compound using HPLC or UV-Visible spectroscopy.[1][4]

-

Calculation: Calculate the solubility by correcting for the dilution factor. The result is typically expressed in mg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Assessment (Forced Degradation Studies)

Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of a compound.[5]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials and Reagents:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)[5]

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)[5]

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)[5]

-

HPLC grade solvents (e.g., acetonitrile, methanol)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Oven for thermal stress

-

Photostability chamber (ICH Q1B compliant)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).[5]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for defined periods (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.[5]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or gently heat for a defined period. Neutralize the solution before analysis.[5]

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.[5]

-

Thermal Stress: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80 °C) in an oven.[5]

-

Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Analysis: At each time point, analyze the stressed samples by a stability-indicating HPLC method.

-

Data Evaluation:

-

Quantify the decrease in the peak area of the parent compound to determine the extent of degradation.

-

Monitor for the appearance of new peaks, which represent degradation products.

-

Use a PDA detector to check for peak purity and obtain UV spectra of the degradants.

-

LC-MS can be used for the structural elucidation of significant degradation products.[5]

-

Caption: Workflow for Forced Degradation Studies.

Conclusion

While specific experimental data on the solubility and stability of this compound are yet to be extensively published, this guide provides a robust framework for researchers to undertake this characterization. By applying the detailed experimental protocols for solubility and stability testing, scientists can systematically evaluate the physicochemical properties of this and other novel benzimidazole derivatives, which is a critical step in advancing their potential as drug candidates or in other scientific applications.

References

Unveiling the Biological Potential of 1H-Benzimidazole-2-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide focuses on the known biological activities of a specific derivative, 1H-Benzimidazole-2-methanol. While comprehensive data on this core compound is still emerging, this document consolidates the existing knowledge on its biological effects and those of its closely related analogs. It provides an in-depth overview of its antimicrobial, antioxidant, and cytotoxic properties, alongside potential anticancer and antiviral mechanisms. This guide is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative data for related compounds, and visual representations of key biological pathways and experimental workflows to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, is a crucial pharmacophore in medicinal chemistry due to its structural similarity to naturally occurring nucleotides. This allows it to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications. Derivatives of benzimidazole have been successfully developed as antimicrobial, antiviral, anticancer, and antihypertensive agents. This compound, featuring a hydroxymethyl group at the 2-position of the benzimidazole ring, serves as a key intermediate in the synthesis of various biologically active molecules. The presence of the reactive hydroxymethyl group offers a site for further chemical modifications, enabling the generation of novel derivatives with potentially enhanced therapeutic properties. This guide aims to provide a comprehensive technical overview of the reported biological activities of this compound and its derivatives, with a focus on providing practical information for researchers in the field.

Synthesis of this compound

The synthesis of this compound and its derivatives is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivative. A common method involves the reaction of o-phenylenediamine with glycolic acid.

Caption: General synthetic route for this compound.

Biological Activities

While specific quantitative data for this compound is limited in publicly available literature, studies on its derivatives have revealed a range of biological activities.

Antimicrobial Activity

Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity. The mechanism of action is believed to involve the inhibition of microbial growth by interfering with essential cellular processes.

Quantitative Data for Benzimidazole Derivatives (Antimicrobial Activity)

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 2-(chloromethyl)-1H-benzo[d]imidazole derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin | |

| (1H-benzo[d]imidazol-2-yl)methanethiol derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin | |

| 5-halobenzimidazole derivatives | Various fungal strains | Potent fungicidal activity | |

| 2-methyl-1H-benzimidazole | Various bacteria | 7-8 mm zone of inhibition (weak activity) |

Antioxidant Activity

Some benzimidazole derivatives have demonstrated antioxidant properties, which are crucial in combating oxidative stress-related diseases.

Quantitative Data for Benzimidazole Derivatives (Antioxidant Activity)

| Compound | Assay | IC50 (µg/mL) | Standard | IC50 (µg/mL) | Reference |

| 2-methyl-1H-benzimidazole | DPPH radical scavenging | 144.84 (Moderate) | Butylated Hydroxytoluene (BHT) | 51.56 | |

| 1H-benzimidazol-2-yl-methanol | DPPH radical scavenging | 400.42 (Very Weak) | Butylated Hydroxytoluene (BHT) | 51.56 |

Cytotoxic and Anticancer Activity

The cytotoxic effects of benzimidazole derivatives against various cancer cell lines have been reported, suggesting their potential as anticancer agents. The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization, and the inhibition of key enzymes involved in cancer progression such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) polymerase (PARP).

Quantitative Data for Benzimidazole Derivatives (Cytotoxic/Anticancer Activity)

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 2-methyl-1H-benzimidazole | Brine shrimp lethality assay | 0.42 µg/mL (Prominent) | - | |

| 1H-benzimidazol-2-yl-methanol | Brine shrimp lethality assay | >10 µg/mL (Mild) | - | |

| Veliparib (PARP Inhibitor) | - | - | PARP Inhibition | |

| Nocodazole (Tubulin Inhibitor) | - | - | Tubulin Polymerization Inhibition |

Several benzimidazole derivatives, such as nocodazole, exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Benzimidazole-mediated inhibition of tubulin polymerization.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a process crucial for tumor growth and metastasis. Benzimidazole derivatives have been investigated as inhibitors of VEGFR-2 kinase activity.

Caption: Inhibition of the VEGFR-2 signaling pathway by benzimidazoles.

Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), PARP inhibition can lead to synthetic lethality. Some benzimidazole derivatives have been identified as PARP inhibitors.

Caption: Synthetic lethality induced by PARP inhibition.

Antiviral Activity

Benzimidazole derivatives have shown promise as antiviral agents, with some compounds exhibiting activity against a range of viruses, including hepatitis C virus (HCV) and various RNA and DNA viruses. The mechanism of action for some benzimidazole-based inhibitors of HCV involves allosteric inhibition of the viral RNA-dependent RNA polymerase.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of benzimidazole derivatives.

Caption: A generalized workflow for the biological evaluation of benzimidazole derivatives.

Antimicrobial Susceptibility Testing (Disc Diffusion Assay)

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

-

Microbial Culture: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Agar Plate Inoculation: Uniformly spread the microbial suspension over the surface of a sterile Mueller-Hinton agar plate.

-

Disc Application: Apply sterile paper discs impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone indicates greater antimicrobial activity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzimidazole compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using

The Therapeutic Landscape of Benzimidazole Derivatives: A Technical Guide

Introduction: The benzimidazole scaffold, a bicyclic aromatic heterocycle consisting of a fused benzene and imidazole ring, represents a privileged structure in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] This versatility has established benzimidazole derivatives as a cornerstone in the development of therapeutics for a multitude of diseases, ranging from parasitic infections to cancer.[2] This technical guide provides an in-depth exploration of the significant therapeutic applications of benzimidazole derivatives, focusing on their anticancer, antimicrobial, antiviral, and anthelmintic properties. It details the mechanisms of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the complex biological pathways involved.

Anticancer Applications

Benzimidazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating efficacy through diverse mechanisms of action that disrupt the growth, proliferation, and survival of cancer cells.[1][3] Key strategies include the inhibition of tubulin polymerization, modulation of critical signaling pathways, and interference with DNA replication and repair processes.

Mechanisms of Action

-

Tubulin Polymerization Inhibition: Several benzimidazole derivatives, including repurposed anthelmintics like mebendazole and albendazole, exert their anticancer effects by binding to the colchicine-binding site on β-tubulin.[3] This interaction disrupts the dynamic assembly and disassembly of microtubules, which are essential components of the mitotic spindle. The resulting mitotic arrest leads to cell cycle blockage in the G2/M phase and subsequent induction of apoptosis.[1][4]

-

Kinase Inhibition: The unique structure of the benzimidazole nucleus makes it an excellent scaffold for designing kinase inhibitors.[5][6] These derivatives can act as ATP-competitive inhibitors, targeting key kinases involved in oncogenic signaling. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation drives proliferation in many cancers.[7] Benzimidazole compounds can block EGFR signaling, thereby inhibiting downstream cascades like the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival.[3][8] Some derivatives also exhibit multi-target inhibitory effects on kinases such as Aurora kinases, cyclin-dependent kinases (CDKs), and polo-like kinases.[9]

-

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. Inhibiting PARP in cancers with existing DNA repair deficiencies (e.g., those with BRCA mutations) leads to synthetic lethality. Benzimidazole-carboxamide derivatives, such as Veliparib, have been developed as potent PARP inhibitors.[1]

-

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA during replication. Certain benzimidazole-acridine derivatives function as topoisomerase I inhibitors, preventing the re-ligation of DNA strands and leading to the accumulation of DNA damage and apoptosis.[1]

-

Induction of Apoptosis: Beyond cell cycle arrest, benzimidazole derivatives can directly trigger programmed cell death. They have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards apoptosis.[10][11] This is often accompanied by the activation of caspases, the executioners of the apoptotic pathway.[10]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of various benzimidazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action/Target | Reference |

| Fluoro aryl benzimidazole (Comp. 1) | MCF-7 (Breast) | 2.8 | Apoptosis Induction | [10] |

| Fluoro aryl benzimidazole (Comp. 1) | K-562 (Leukemia) | 7.8 | Apoptosis Induction | [10] |

| Benzimidazole-sulfonamide (Comp. 10) | MCF-7 (Breast) | 5.40 | Apoptosis, G2/M Arrest | [10] |

| Benzimidazole-sulfonamide (Comp. 10) | PC-3 (Prostate) | 1.02 | Apoptosis, G2/M Arrest | [10] |

| Benzimidazole-triazole (Comp. 32) | HCT-116 (Colon) | 3.87 | EGFR Inhibition | [10] |

| Benzimidazole-triazole (Comp. 32) | HepG2 (Liver) | 5.12 | EGFR Inhibition | [10] |

| B-norcholesteryl benzimidazole | HeLa (Cervical) | <10 | Antiproliferative | [12] |

| Alkylsulfonyl benzimidazole | MCF-7 (Breast) | 4.7 - 10.9 | Bcl-2 Inhibition | [11] |

| Benzoyl aryl benzimidazole | HCT116 (Colon) | 0.06 - 0.5 µg/mL | Caspase-3 Binding | [13] |

Signaling Pathway Visualization

The inhibition of key signaling pathways is a major mechanism for the anticancer activity of benzimidazole derivatives. The following diagrams illustrate the EGFR and PI3K/Akt pathways, highlighting points of intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsm.com [ijpsm.com]

- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Benzimidazole Compounds

The benzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of pharmacological activities.[1][] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide range of biological targets, leading to its use as an anthelmintic, anticancer, antiviral, and antifungal agent.[3][4] This guide provides a detailed exploration of the core mechanisms of action for benzimidazole compounds, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: Inhibition of Tubulin Polymerization

One of the most well-documented mechanisms of action for benzimidazole derivatives, particularly in anthelmintic and anticancer applications, is the disruption of microtubule dynamics.[5][6]

Molecular Target: β-tubulin.

Mechanism: Benzimidazole compounds bind to the colchicine-binding site on β-tubulin subunits.[7][8] This binding inhibits the polymerization of tubulin heterodimers (α- and β-tubulin) into microtubules.[9][10] Microtubules are essential components of the cytoskeleton, crucial for cell division (mitotic spindle formation), intracellular transport, and maintenance of cell shape.[6][11] The disruption of these dynamic structures leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[12][13] This selective toxicity is often achieved because benzimidazoles can show higher affinity for parasitic or cancer cell tubulin over mammalian tubulin.[14][15]

Signaling Pathway: Tubulin Inhibition Leading to Mitotic Arrest

Caption: Benzimidazole inhibits tubulin polymerization, leading to G2/M cell cycle arrest.

Quantitative Data: Antiproliferative and Tubulin Inhibition Activity

| Compound | Cell Line | Activity Type | IC50 / GI50 (µM) | Citation |

| Mebendazole | Non-small cell lung cancer | Antiproliferative | ~0.1 | [16] |

| Albendazole | Various human cancer cell lines | Antiproliferative | Varies | [17] |

| Flubendazole | Glioblastoma (U87 xenograft) | Tumor Growth Suppression | 25 mg/kg/d | [18] |

| Compound 7n | SK-Mel-28 (Melanoma) | Cytotoxicity | 2.55 | [19] |

| Compound 7n | - | Tubulin Polymerization | 5.05 | [19] |

| Compound 8I | K562 (Leukaemia) | Cytotoxicity | 2.68 | [3] |

| Compound 8I | HepG-2 (Hepatocellular Carcinoma) | Cytotoxicity | 8.11 | [3] |

| Compound 2 | Various Cancer Cell Lines | Tubulin Inhibition | 0.03 (30 nM) | [7] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Reagents & Materials: Purified porcine or bovine brain tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP solution (10 mM), glycerol, test compound (dissolved in DMSO), and a temperature-controlled 96-well spectrophotometer/plate reader capable of reading absorbance at 340 nm.

-

Preparation: Prepare tubulin solution on ice in polymerization buffer containing glycerol. Keep all solutions on ice to prevent premature polymerization.

-

Assay Procedure: a. Add polymerization buffer to the wells of a pre-chilled 96-well plate. b. Add the test benzimidazole compound at various concentrations (and a DMSO vehicle control). c. Add the tubulin solution to each well. d. Initiate the reaction by adding GTP to each well and immediately transferring the plate to the spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: Measure the increase in absorbance at 340 nm every 30-60 seconds for 60 minutes. The increase in optical density is proportional to the amount of tubulin that has polymerized.

-

Analysis: Plot absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated. Compare the curves from compound-treated wells to the control to determine the extent of inhibition.

Core Mechanism: Protein Kinase Inhibition

Benzimidazole is a common scaffold for kinase inhibitors, which often function by competing with ATP for the enzyme's binding site.[20][21] This mechanism is highly relevant for anticancer therapies, as kinases are frequently dysregulated in cancer.[22][23]

Molecular Target: Various protein kinases (e.g., EGFR, p38 MAPK, CDK9, CK2, Rio1).[3][24]

Mechanism: Benzimidazole derivatives can act as ATP-competitive inhibitors.[21][23] The benzimidazole ring system can form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for many kinase inhibitors. By occupying this site, the compounds prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[12][20] Some derivatives are multi-targeted, inhibiting several kinases simultaneously.[21]

Signaling Pathway: Kinase Inhibition

Caption: Competitive inhibition of a protein kinase by a benzimidazole compound.

Quantitative Data: Kinase Inhibitory Activity

| Compound | Target Kinase | Activity Type | IC50 (µM) | Citation |

| Compound 10 | EGFR | Inhibition | 0.33 | [25] |

| Compound 13 | EGFR | Inhibition | 0.38 | [25] |

| Erlotinib (Control) | EGFR | Inhibition | 0.39 | [25] |

| TIBI | Rio1 | Inhibition | 0.09 | [24] |

| TIBI | CK2 | Inhibition | ~0.09 | [24] |

Experimental Protocol: EGFR Kinase Inhibition Assay

This protocol describes a common method to screen for EGFR inhibitors.

-

Reagents & Materials: Recombinant human EGFR enzyme, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

-

Assay Procedure: a. In a 96-well plate, add the test benzimidazole compound at various concentrations. b. Add the EGFR enzyme and the substrate peptide. Incubate briefly to allow compound-enzyme binding. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and detect the signal according to the manufacturer's protocol of the chosen detection system (e.g., add ADP-Glo™ reagent to deplete unused ATP, then add kinase detection reagent to convert ADP to ATP and generate a luminescent signal).

-

Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Analysis: Plot the luminescence signal against the compound concentration. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Core Mechanism: Induction of Apoptosis

Apoptosis is a common endpoint for many anticancer agents, and benzimidazoles can induce it through multiple pathways.[26][27] This can be a direct effect or a downstream consequence of other actions like cell cycle arrest.[18]

Molecular Target: Key regulators of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Mechanism:

-

Intrinsic Pathway: Many benzimidazoles modulate the balance of the Bcl-2 family of proteins. They can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax.[27][28] This shift leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspase-9 and the executioner caspase-3, culminating in cell death.[26]

-

Extrinsic Pathway: Some derivatives can up-regulate death receptors like DR5.[29] This leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.[29]

-

ROS-JNK Pathway: Certain benzimidazole-acridine hybrids have been shown to induce apoptosis by generating reactive oxygen species (ROS), which in turn activates the JNK signaling pathway.[29]

Signaling Pathway: Apoptosis Induction

Caption: Benzimidazoles induce apoptosis via intrinsic and extrinsic pathways.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: a. Seed cancer cells (e.g., MDA-MB-231, HCT116) in 6-well plates and allow them to adhere overnight. b. Treat the cells with the test benzimidazole compound at its IC50 concentration (and a vehicle control) for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: a. Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. b. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.

-

Staining: a. Resuspend the cell pellet in 1X Annexin V binding buffer. b. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution to the cells. c. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: a. Analyze the stained cells using a flow cytometer within one hour. b. Use appropriate controls for setting compensation and gates.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

-

Other Important Mechanisms of Action

A. Cell Cycle Arrest

Beyond the G2/M arrest caused by tubulin inhibition, some benzimidazole derivatives can induce arrest at other phases. For instance, compound CCL299 was found to arrest HepG2 and HEp-2 cells in the G1 phase.[16][17] This was associated with the activation of the p53-p21 pathway and downregulation of phosphorylated CDK2.[17]

B. Antiviral Activity

Benzimidazole derivatives can act as potent antiviral agents. A key mechanism is the allosteric inhibition of viral enzymes essential for replication. For example, specific benzimidazole compounds inhibit the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRP) by binding to a site remote from the catalytic center (an allosteric site), which blocks the polymerase activity before the elongation step.[30][31]

C. Antifungal Activity

The primary antifungal mechanism for azole-class drugs, which includes some benzimidazole derivatives, is the inhibition of ergosterol biosynthesis.[32] They target the enzyme lanosterol 14-α-demethylase, which is critical for converting lanosterol to ergosterol.[33][34] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.[32]

Experimental Workflow: General Cell-Based Assay

Caption: A generalized workflow for a cell viability or cytotoxicity assay.

References

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]